Cas no 1261953-18-7 (2-Cyano-4-(3,5-dimethylphenyl)phenol)

2-シアノ-4-(3,5-ジメチルフェニル)フェノールは、有機合成中間体として重要な化合物です。分子構造中のシアノ基とヒドロキシル基が反応性に優れ、医薬品や機能性材料の合成において有用な前駆体となります。3,5-ジメチルフェニル基の立体障害効果により、選択的反応が可能で、高い収率で目的生成物を得られる特徴があります。また、結晶性が良好なため精製が容易で、高純度品の調製に適しています。紫外線吸収特性を示すため、ポリマー添加剤としての応用も研究されています。

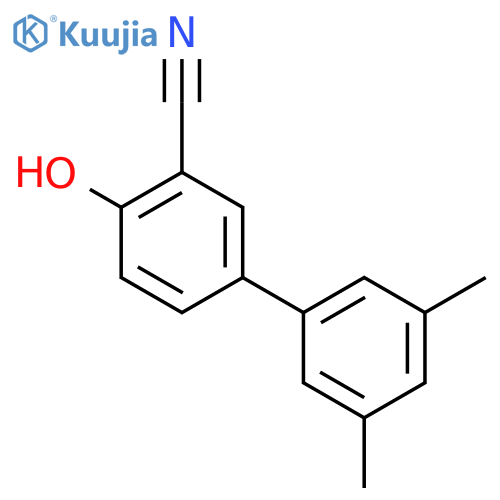

1261953-18-7 structure

商品名:2-Cyano-4-(3,5-dimethylphenyl)phenol

CAS番号:1261953-18-7

MF:C15H13NO

メガワット:223.269823789597

MDL:MFCD18314192

CID:2621804

PubChem ID:53219868

2-Cyano-4-(3,5-dimethylphenyl)phenol 化学的及び物理的性質

名前と識別子

-

- 2-Cyano-4-(3,5-dimethylphenyl)phenol, 95%

- 1261953-18-7

- 4-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-3-carbonitrile

- MFCD18314192

- 2-CYANO-4-(3,5-DIMETHYLPHENYL)PHENOL

- DTXSID80684660

- AKOS017557370

- 2-Cyano-4-(3,5-dimethylphenyl)phenol

-

- MDL: MFCD18314192

- インチ: InChI=1S/C15H13NO/c1-10-5-11(2)7-13(6-10)12-3-4-15(17)14(8-12)9-16/h3-8,17H,1-2H3

- InChIKey: LFGFORQAVKBHQJ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 223.099714038Da

- どういたいしつりょう: 223.099714038Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 295

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 44Ų

2-Cyano-4-(3,5-dimethylphenyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB320235-5 g |

2-Cyano-4-(3,5-dimethylphenyl)phenol, 95%; . |

1261953-18-7 | 95% | 5g |

€1,159.00 | 2022-08-31 | |

| abcr | AB320235-5g |

2-Cyano-4-(3,5-dimethylphenyl)phenol, 95%; . |

1261953-18-7 | 95% | 5g |

€1159.00 | 2024-04-20 |

2-Cyano-4-(3,5-dimethylphenyl)phenol 関連文献

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

1261953-18-7 (2-Cyano-4-(3,5-dimethylphenyl)phenol) 関連製品

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261953-18-7)

清らかである:99%

はかる:5g

価格 ($):687.0